REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:4]([CH3:11])=[C:5]([NH:9][NH2:10])[CH:6]=[CH:7][CH:8]=1.[S-:12][C:13]#[N:14].[K+]>C(O)C>[Cl:2][C:3]1[C:4]([CH3:11])=[C:5]([NH:9][NH:10][C:13]([NH2:14])=[S:12])[CH:6]=[CH:7][CH:8]=1 |f:0.1,2.3|
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Name
|
|
Quantity
|
19.3 g
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Type
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reactant
|
Smiles
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Cl.ClC=1C(=C(C=CC1)NN)C
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Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
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C(C)O
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Name
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potassium thiocyanate
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Quantity
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11.64 g
|
Type
|
reactant
|
Smiles
|
[S-]C#N.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the mixture was heated
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Type
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TEMPERATURE
|
Details
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during reflux for 16 hours
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
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The mixture was then cooled
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Type
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CUSTOM
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Details
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whereby the product was partially precipitated
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Type
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CUSTOM
|
Details
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the mixture was subsequently evaporated to dryness by means of a rotating evaporator
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from 200 ml water and 250 ml methanol
|
Type
|
CUSTOM
|
Details
|
separated by filtration
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=C(C=CC1)NNC(=S)N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |